Ethyl isopentyl succinate

Description

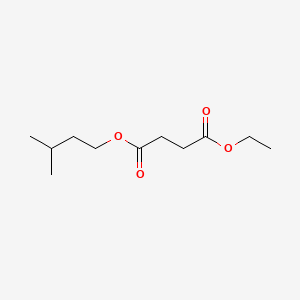

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 4-O-(3-methylbutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXHTVAWZRIFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182302 | |

| Record name | Ethyl isopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-16-0 | |

| Record name | Ethyl 3-methylbutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOPENTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NR1P6W89Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Asymmetry in Succinate Scaffolds

An In-Depth Technical Guide to the Synthesis of Unsymmetrical Succinate Esters

Succinate esters, derivatives of the simple C4-dicarboxylic acid, are foundational scaffolds in organic chemistry. Their presence is ubiquitous, from bulk polymers like poly(butylene succinate) (PBS) to highly specialized active pharmaceutical ingredients (APIs) and molecular probes. While symmetrical succinates are readily synthesized, the controlled preparation of unsymmetrical succinate esters—where the two ester groups are different (R¹ ≠ R²)—presents a distinct synthetic challenge. This challenge arises from the inherent C₂ symmetry of the succinate backbone; any synthetic strategy must effectively differentiate between two chemically equivalent carboxylic acid functionalities or their precursors.

This guide provides an in-depth exploration of the core strategies developed to address this challenge. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering field-proven insights for researchers, chemists, and drug development professionals. The focus is on robust, reproducible, and versatile methodologies that form the bedrock of modern succinate chemistry.

Strategy 1: Ring-Opening of Succinic Anhydride: The Direct Approach

The most direct and atom-economical route to an unsymmetrical succinate precursor is the nucleophilic ring-opening of succinic anhydride. This reaction breaks the symmetry of the starting material, yielding a mono-ester mono-carboxylic acid, a versatile intermediate for further derivatization.

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. An alcohol (R¹-OH) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the anhydride ring and generating the desired succinate monoester. The reaction is often performed neat or in a non-nucleophilic solvent and can be catalyzed by base or acid, although it frequently proceeds with high yield without a catalyst.[1]

Asymmetric Desymmetrization: Imposing Chirality

For prochiral substituted succinic anhydrides, the two carbonyl groups are enantiotopic. Differentiating between them allows for the synthesis of enantiomerically enriched chiral building blocks, a highly valuable transformation in medicinal chemistry.[2] This is achieved through catalytic asymmetric desymmetrization.

Causality Behind Catalyst Choice: The goal is to create a chiral environment around the anhydride, making the attack of the nucleophile on one of the two carbonyls diastereomerically favored. This is typically accomplished with one of two classes of organocatalysts:

-

Chiral Amine Catalysts (e.g., Cinchona Alkaloids): These catalysts can operate through two potential mechanisms: a nucleophilic pathway or a general base pathway.[3]

-

Nucleophilic Catalysis: The chiral amine attacks the anhydride to form a reactive chiral acylammonium salt. The alcohol then attacks this activated intermediate.[3]

-

General Base Catalysis: The amine catalyst deprotonates the incoming alcohol, increasing its nucleophilicity. Simultaneously, other functionalities on the catalyst (like a hydroxyl group) can stabilize the tetrahedral intermediate through hydrogen bonding.[3] Computational studies suggest the general base pathway is often the lower energy, operative route.[3]

-

-

Chiral Phosphoric Acids (Brønsted Acids): These catalysts activate the anhydride by protonating a carbonyl oxygen, enhancing its electrophilicity. The chiral backbone of the acid creates a pocket that sterically directs the incoming nucleophile to attack a specific carbonyl group. The success of this method often relies on using bulky alcohols, such as benzhydrol, to maximize steric interactions and improve enantioselectivity.[4]

The result is a non-racemic half-ester that can serve as a precursor for chiral drugs and natural products.[2]

Caption: Diagram 1: General Workflow for Asymmetric Desymmetrization.

Strategy 2: Esterification of Succinate Monoesters

Once the succinate monoester is formed (typically via the anhydride route), the remaining carboxylic acid must be esterified with a second, different alcohol (R²-OH) to complete the synthesis of the unsymmetrical diester. The choice of esterification method is critical and depends on the steric hindrance and sensitivity of the substrates.

Steglich Esterification: A Mild Coupling Approach

For substrates that are sensitive to harsh acidic conditions or involve sterically hindered alcohols, the Steglich esterification is a reliable choice.[5][6]

-

Principle: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[6]

-

Mechanism:

-

The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) leaving group to form a reactive acyl-pyridinium salt.

-

The alcohol (R²-OH) then attacks this activated acyl species, yielding the desired ester and regenerating the DMAP catalyst.

-

-

Self-Validating Protocol: The reaction is driven by the formation of the insoluble and stable DCU byproduct, which can be easily removed by filtration. The mild, near-neutral conditions preserve sensitive functional groups elsewhere in the molecule.

Protocol 1: General Steglich Esterification

-

Dissolve the succinate monoester (1.0 eq) and the second alcohol (1.1-1.5 eq) in an anhydrous, non-protic solvent (e.g., Dichloromethane, THF).

-

Add a catalytic amount of DMAP (0.1-0.2 eq).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mitsunobu Reaction: Esterification with Inversion

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into an ester with complete inversion of stereochemistry at the alcohol's chiral center.[7][8] This makes it exceptionally valuable in stereocontrolled synthesis.

-

Principle: The reaction is a dehydrative redox condensation that uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for Sₙ2 displacement by the carboxylate nucleophile.[7][9]

-

Mechanism: The mechanism is complex but centers on the formation of a key oxyphosphonium salt.

-

PPh₃ attacks the N=N double bond of DEAD, forming a betaine intermediate.[8]

-

This intermediate deprotonates the carboxylic acid, yielding a carboxylate anion and a phosphonium salt.

-

The alcohol attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. This step converts the poor hydroxyl leaving group into an excellent phosphine oxide leaving group.

-

In the stereochemistry-defining step, the carboxylate anion performs an Sₙ2 attack on the carbon bearing the alkoxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the ester with inverted stereochemistry.[7][8]

-

Caption: Diagram 2: Simplified Mitsunobu Reaction Mechanism.

Strategy 3: Stobbe Condensation: Building from Diesters

The Stobbe condensation offers an alternative route that begins with a symmetrical dialkyl succinate and reacts it with a ketone or aldehyde to generate an alkylidene succinic acid or its corresponding monoester.[10][11] This method is particularly useful for creating α,β-unsaturated succinate derivatives.

-

Principle: This is a base-catalyzed condensation reaction.[12] Unlike a Claisen condensation, it is irreversible and proceeds in high yield even with a stoichiometric amount of a strong base (e.g., sodium ethoxide, potassium tert-butoxide).[10]

-

Mechanism: The key feature that distinguishes the Stobbe condensation is the formation of a stable γ-lactone intermediate (a γ-butyrolactone).

-

A strong base deprotonates the α-carbon of the dialkyl succinate to form an enolate.

-

The enolate attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition.

-

The resulting alkoxide intermediate undergoes an intramolecular cyclization, where the alkoxide attacks one of the ester carbonyls to form the five-membered γ-lactone intermediate.

-

A second base-mediated elimination step occurs. The base removes the proton α to the remaining ester group, leading to the cleavage of the lactone's C-O bond. This irreversible step drives the reaction to completion and forms a stable carboxylate salt.

-

Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester product.[10]

-

Caption: Diagram 3: Key Steps of the Stobbe Condensation.

Strategy 4: Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Enzymes, particularly lipases, can catalyze the synthesis of esters under exceptionally mild conditions with high selectivity.[13]

-

Principle: Lipases can be used for the selective mono-acylation of diols with succinic acid derivatives or for the desymmetrization of prochiral succinates.[13][14] For example, immobilized Candida antarctica Lipase B (CALB) is a robust and widely used enzyme for polyester synthesis.[15][16]

-

Mechanism: Lipases are serine hydrolases. In their active site, a catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group, which attacks an ester or anhydride substrate to form a covalent acyl-enzyme intermediate. This intermediate is then attacked by the incoming alcohol nucleophile to release the final ester product and regenerate the enzyme.

-

Advantages:

-

High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups.[13]

-

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functionalities.

-

Sustainability: Biocatalysis avoids the use of toxic metal catalysts and harsh reagents.[16]

-

Data Summary: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Reagents/Catalysts | Core Transformation | Advantages | Limitations |

| Anhydride Ring-Opening | Succinic Anhydride, Alcohol | Chiral Amine, Chiral Phosphoric Acid (for asymmetry) | Desymmetrization | Atom economical, direct, access to chiral monoesters.[1][2] | Limited to anhydride precursors; subsequent esterification needed. |

| Steglich Esterification | Succinate Monoester, Alcohol | DCC, DMAP | Carboxylic Acid Activation | Mild conditions, good for sterically hindered substrates.[5][6] | Stoichiometric byproduct (DCU) removal; DCC is an allergen. |

| Mitsunobu Reaction | Succinate Monoester, Alcohol | PPh₃, DEAD/DIAD | Alcohol Activation | Stereospecific inversion at alcohol center, very mild.[7][8] | Stoichiometric byproduct (TPPO) removal can be difficult; atom uneconomical. |

| Stobbe Condensation | Dialkyl Succinate, Ketone/Aldehyde | Strong Base (NaOEt, KOtBu) | C-C Bond Formation | Forms α,β-unsaturated systems, irreversible, high yields.[10][11] | Requires strong base; product is an alkylidene succinate. |

| Enzymatic Synthesis | Diol/Alcohol, Succinate Diester/Anhydride | Lipase (e.g., CALB) | Biocatalytic Esterification | High selectivity, extremely mild, sustainable.[13][16] | Slower reaction times, enzyme cost/stability can be a factor. |

Conclusion

The synthesis of unsymmetrical succinate esters is a mature field with a diverse toolkit of reliable methods. The optimal strategy depends entirely on the specific target molecule, the required stereochemistry, and the functional group tolerance of the substrates. The direct ring-opening of succinic anhydride, particularly its catalytic asymmetric variant, provides the most efficient entry to chiral monoester building blocks. For the subsequent esterification, the choice between classic coupling agents like DCC/DMAP and powerful inversion chemistries like the Mitsunobu reaction allows for precise control over the final product's structure. Alternative methods like the Stobbe condensation and enzymatic routes provide specialized solutions for creating unsaturated systems or for applications where sustainability and mild conditions are paramount. A thorough understanding of the mechanisms and causalities behind these core methodologies empowers the modern scientist to rationally design and execute the synthesis of complex and valuable succinate-based molecules.

References

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic strategies for asymmetric synthesis.

-

Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie, 308(1–2), 89–114. [Link]

-

Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491. [Link]

-

Bolshan, Y., & Batey, R. A. (2005). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 127(41), 14263–14272. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Papadopoulou, E., et al. (2021). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. Molecules, 26(1), 134. [Link]

-

Shimizu, S., et al. (2009). Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid. Tetrahedron Letters, 50(44), 6043-6045. [Link]

-

Kim, S. C., & Lee, J. W. (2010). Synthesis and Characterization of Succinic Acid Alkyl Half-Ester Derivatives with Improved Lubricity Characteristics. Industrial & Engineering Chemistry Research, 49(1), 246–251. [Link]

-

Thiering, S., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(2), 249. [Link]

-

Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2014). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Solubility Profile of Ethyl Isopentyl Succinate: A Technical Guide for Researchers and Formulation Scientists

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl isopentyl succinate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and detailed experimental protocols for solubility determination. In the absence of extensive published experimental data for this specific ester, this guide offers a reasoned, qualitative prediction of its solubility based on fundamental chemical principles, alongside the methodologies to empirically determine these values.

Introduction: The Significance of Solubility in Scientific Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a vast array of scientific and industrial applications.[1][2] For professionals in drug discovery and development, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][3] Ethyl isopentyl succinate, a diester of succinic acid, finds potential applications as a specialty solvent, plasticizer, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is therefore essential for its effective utilization in these roles. This guide aims to provide a foundational understanding of the solubility characteristics of ethyl isopentyl succinate and to equip researchers with the practical knowledge to conduct their own solubility assessments.

Physicochemical Characteristics of Ethyl Isopentyl Succinate

Ethyl isopentyl succinate is a branched-chain diester with the chemical formula C11H20O4. It is formed from the esterification of succinic acid with ethanol and isopentyl alcohol. This asymmetric structure, featuring both a straight-chain ethyl group and a branched-chain isopentyl group, influences its physical and chemical properties.

Table 1: Physicochemical Properties of Ethyl Isopentyl Succinate

| Property | Value | Source |

| Molecular Formula | C11H20O4 | BenchChem |

| Molecular Weight | 216.27 g/mol | The Good Scents Company |

| Appearance | Colorless liquid (presumed) | General ester properties |

| Boiling Point (estimated) | 249.03 °C @ 760.00 mm Hg | The Good Scents Company |

| Vapor Pressure (estimated) | 0.023000 mmHg @ 25.00 °C | The Good Scents Company |

| Flash Point (estimated) | 230.00 °F (110.20 °C) | The Good Scents Company |

| logP (o/w) (estimated) | 2.650 | The Good Scents Company |

| Water Solubility (estimated) | 150.2 mg/L @ 25 °C | The Good Scents Company |

The estimated octanol-water partition coefficient (logP) of 2.650 suggests that ethyl isopentyl succinate is a relatively lipophilic compound, indicating a preference for non-polar environments over aqueous ones. This is a key indicator of its likely solubility in organic solvents.

Theoretical Principles Governing Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

-

Polarity: Ethyl isopentyl succinate possesses polar ester functional groups (-COO-), which can engage in dipole-dipole interactions. However, the presence of the non-polar ethyl and isopentyl hydrocarbon chains contributes to its overall moderate polarity.

-

Hydrogen Bonding: While ethyl isopentyl succinate has oxygen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donor atoms. This means it can form hydrogen bonds with protic solvents (like alcohols) but not with itself.[4]

-

Molecular Size and Shape: The relatively large and branched structure of the isopentyl group can influence how well the molecule packs with solvent molecules, which can affect solubility.

Based on these principles, we can predict the general solubility trends of ethyl isopentyl succinate in various classes of organic solvents.

Predicted Solubility of Ethyl Isopentyl Succinate in Common Organic Solvents

Table 2: Predicted Qualitative Solubility of Ethyl Isopentyl Succinate in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester's carbonyl oxygen. The alkyl chains of the alcohols also have favorable interactions with the ester's alkyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Very High | These solvents have significant dipole moments and can engage in strong dipole-dipole interactions with the ester groups of ethyl isopentyl succinate. Ethyl acetate, being an ester itself, is expected to be an excellent solvent. |

| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar alkyl chains of ethyl isopentyl succinate will have favorable London dispersion force interactions with non-polar solvents. Toluene, with its aromatic ring, may offer slightly better solvation due to pi-stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | Very High | These solvents are effective at dissolving a wide range of organic compounds, including esters, due to their ability to induce dipole moments and engage in dipole-dipole interactions. |

It is crucial to note that these are predictions. Actual quantitative solubility should be determined experimentally using the protocols outlined in the following section.

Experimental Protocols for Determining Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility.[5] This section provides a detailed, step-by-step methodology for this technique, followed by common analytical methods for quantification.

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solute in the solvent of interest until equilibrium is reached.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation:

-

To a series of glass vials, add a precisely measured volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess amount of ethyl isopentyl succinate to each vial to ensure that a saturated solution is formed and that undissolved solute remains visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required for equilibration should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility does not change significantly.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solute to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at a moderate speed or filter the solution through a chemically resistant syringe filter (e.g., PTFE). It is crucial to ensure that the filtration process does not cause a change in temperature.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution solvent should be miscible with the sample and not interfere with the analysis.

-

-

Quantification:

-

Analyze the diluted sample using a validated and calibrated analytical method, such as UV/Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification Methods

This method is suitable if ethyl isopentyl succinate has a chromophore that absorbs ultraviolet or visible light.

Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for ethyl isopentyl succinate in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of ethyl isopentyl succinate of known concentrations in the same solvent used for the sample. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment.

-

Concentration Determination: Use the calibration curve to determine the concentration of ethyl isopentyl succinate in the diluted sample.

HPLC is a more specific and often more sensitive method for quantification.

Protocol:

-

Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV or Refractive Index) that can separate and quantify ethyl isopentyl succinate.

-

Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of ethyl isopentyl succinate in the diluted sample by comparing its peak area to the calibration curve.

Diagram 2: Relationship Between Solvent Properties and Solubility

Caption: Factors influencing the solubility of ethyl isopentyl succinate.

Conclusion

While a comprehensive experimental dataset for the solubility of ethyl isopentyl succinate in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. Based on its physicochemical properties and the fundamental principles of solubility, ethyl isopentyl succinate is expected to be highly soluble in polar aprotic and protic organic solvents, and moderately to highly soluble in non-polar organic solvents. For researchers and formulation scientists requiring precise quantitative data, the detailed experimental protocols provided herein offer a reliable and validated methodology for in-house determination. A thorough understanding of the solubility of ethyl isopentyl succinate is a critical step in unlocking its full potential in various scientific and industrial applications.

References

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

- An, G., & Wu, F. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 37-41.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

The Good Scents Company. (n.d.). ethyl isopentyl succinate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting Solubility | Rowan [rowansci.com]

Methodological & Application

Application Note: Determination of Ethyl Isopentyl Succinate Retention Time by Gas Chromatography-Mass Spectrometry

Abstract and Introduction

Ethyl isopentyl succinate (CAS 28024-16-0) is a diester of succinic acid, formed from the esterification of its two carboxyl groups with ethanol and isopentyl alcohol.[1][2] With a molecular formula of C₁₁H₂₀O₄ and an estimated boiling point of approximately 249°C, this compound is relevant in the analysis of flavor and fragrance profiles, as well as in metabolomics and industrial chemical synthesis.[3] The accurate determination of its chromatographic behavior is essential for method development, quality control, and research applications.

This application note provides a comprehensive guide to determining the retention time of ethyl isopentyl succinate using a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers and drug development professionals. The protocol herein is designed as a self-validating system, emphasizing the principles that govern chromatographic separation to allow for adaptation and troubleshooting.

The Science of Separation: Factors Governing Retention Time

In gas chromatography, the retention time (t R) of an analyte is a function of several interdependent factors. Understanding these principles is critical for method optimization and ensuring reproducible results.[4][5]

-

Analyte Volatility: The boiling point of a compound is a primary determinant of its retention time. Compounds with lower boiling points spend more time in the gaseous mobile phase and thus elute earlier.[6] Ethyl isopentyl succinate's boiling point of ~249°C suggests it is a semi-volatile compound requiring a relatively high oven temperature for timely elution.[3]

-

Stationary Phase Interaction: The core of chromatographic separation lies in the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[7][8] The choice of stationary phase is paramount. For esters, which are moderately polar, a stationary phase of similar polarity will promote interaction (via dipole-dipole forces), leading to longer retention and better separation from non-polar matrix components.[8][9]

-

Column Parameters: Longer columns and smaller internal diameters generally increase resolution and retention times by providing more opportunities for analyte-stationary phase interaction.[6] Similarly, a thicker stationary phase film increases retention, which is particularly useful for highly volatile analytes.[7]

-

Temperature Program: The column oven temperature directly influences analyte volatility.[10] A temperature program—starting low and gradually increasing—is employed to first separate highly volatile compounds and then elute less volatile compounds like ethyl isopentyl succinate as sharp, symmetrical peaks in a reasonable timeframe.[11]

-

Carrier Gas Flow Rate: The velocity of the mobile phase affects the time an analyte spends in the column. While a higher flow rate decreases analysis time, it can also reduce separation efficiency. An optimal flow rate is chosen to balance speed and resolution.[10]

Based on these principles, a polar polyethylene glycol (PEG) stationary phase, commonly known as a "WAX" column, is selected for this protocol. This phase is exceptionally well-suited for separating polar compounds such as the esters found in flavor and fragrance mixtures.[9][12]

Experimental Protocol

This section details the step-by-step methodology for preparing a standard and analyzing it via GC-MS to determine the retention time of ethyl isopentyl succinate.

Materials and Reagents

-

Analyte: Ethyl isopentyl succinate standard (≥95% purity)

-

Solvent: Acetonitrile or Dichloromethane (GC or HPLC grade)

-

Glassware: Class A volumetric flasks, glass pipettes, and 2 mL autosampler vials with PTFE-lined caps. All glassware should be scrupulously cleaned to avoid contamination.[13]

-

Equipment: Analytical balance, vortex mixer, gas chromatograph with a mass selective detector (GC-MS).

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ethyl isopentyl succinate standard. Transfer it quantitatively to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Working Standard Solution (10 µg/mL): Perform a 1:100 serial dilution of the primary stock solution. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

Sample Injection: Transfer the working standard solution into a 2 mL autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The following workflow provides a robust starting point for the analysis. The retention time must be empirically confirmed by running a pure standard.

Caption: GC-MS workflow from standard preparation to final data analysis.

Recommended GC-MS Parameters

The parameters outlined in Table 1 are optimized for the separation of moderately polar, semi-volatile esters on a common polar stationary phase.

| Parameter | Condition | Rationale |

| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |

| MS System | Agilent 5977B or equivalent | Provides mass data for definitive peak identification.[14] |

| Column | DB-WAX, VF-Wax, or equivalent PEG phase | Causality: A polar stationary phase is chosen to maximize interaction with the polar ester groups of the analyte, enhancing retention and selectivity.[9][12][15] |

| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity.[11] | |

| Carrier Gas | Helium, Constant Flow Mode | Inert gas standard for GC-MS. Constant flow mode ensures stable retention times during the temperature ramp.[5] |

| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and resolution. |

| Inlet | Splitless Mode | Maximizes sensitivity for trace analysis. A split injection (e.g., 30:1) can be used for more concentrated samples.[16] |

| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte (B.P. ~249°C) without thermal degradation.[9] |

| Oven Program | ||

| Initial Temp. | 60 °C, hold for 2 min | Low initial temperature allows for focusing of the analyte band at the head of the column and separation of highly volatile components (like the solvent). |

| Ramp | 10 °C/min to 240 °C | A controlled ramp provides good separation of compounds with different boiling points.[11] |

| Final Hold | Hold at 240 °C for 5 min | Ensures that the analyte and any other less volatile compounds are fully eluted from the column. |

| MS Transfer Line | 250 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40 - 350 m/z | Covers the expected mass range for the analyte (MW = 216.27) and its fragments. |

| Injection Volume | 1 µL | Standard injection volume for capillary GC. |

Expected Results and Discussion

Under the conditions specified in Table 1, ethyl isopentyl succinate is expected to elute as a sharp, symmetrical peak.

Expected Retention Time: The retention time for ethyl isopentyl succinate is predicted to be approximately 18.5 - 20.0 minutes .

Justification for this prediction: The elution time is calculated based on the temperature program. The analyte will elute when the oven temperature approaches its boiling point, allowing it to have sufficient vapor pressure to move through the column. The ramp from 60°C to 240°C at 10°C/min takes 18 minutes. Adding the initial 2-minute hold, elution is expected shortly after the 20-minute mark, adjusted for the specific interactions with the WAX stationary phase. This must be confirmed experimentally by injecting a pure standard.

Confirmation of Identity: The identity of the peak should be confirmed through its mass spectrum. The electron ionization of ethyl isopentyl succinate will produce a characteristic fragmentation pattern that can be compared against a spectral library (e.g., NIST) or interpreted manually to confirm the structure.

Troubleshooting Retention Time Variability: Shifts in retention time are a common issue in chromatography.[4][5]

-

Shorter Retention Time: May be caused by a higher-than-set oven temperature, increased carrier gas flow rate, or column degradation (loss of stationary phase).

-

Longer Retention Time: May result from a lower oven temperature, decreased carrier gas flow, or a partially blocked syringe.

-

Validation: Regular injection of a standard is crucial to monitor system performance and confirm retention time stability.

Conclusion

This application note provides a scientifically grounded protocol for the determination of the retention time of ethyl isopentyl succinate by GC-MS. By employing a polar PEG-type capillary column and a suitable temperature gradient, a reliable and reproducible separation can be achieved. The expected retention time under the specified conditions is approximately 18.5 - 20.0 minutes, a value that must be empirically verified using a pure analytical standard. The detailed methodology and the discussion of the underlying chromatographic principles offer researchers a solid foundation for developing and validating methods for the analysis of this and other semi-volatile esters in various matrices.

References

-

The Good Scents Company. (n.d.). Ethyl isopentyl succinate. Retrieved from [Link]

-

Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 85(3), 719-725. Available at: [Link]

-

Lin, Y., et al. (2018). Retention times and regression equation of organic acids separated by HPLC analysis. Data in Brief. (Note: While this reference is for HPLC, it discusses analysis of succinic acid, the parent acid of the target analyte). Available at: [Link]

-

Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

-

Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

-

Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

-

Shimadzu. (n.d.). GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Retrieved from [Link]

-

National Library of Medicine. (2011). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Retrieved from [Link]

-

GL Sciences. (n.d.). Concentration Analysis of Volatile Components of Soy Sauce. Retrieved from [Link]

-

Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

-

AZoM. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

-

Li, S., et al. (2024). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Food Science & Nutrition. Retrieved from [Link]

-

Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Chromtech. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Affects Retention Time In Gas Chromatography? Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2000). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]

-

AOCS. (n.d.). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? Retrieved from [Link]

-

MDPI. (2019). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Retrieved from [Link]

-

AOCS Lipid Library. (n.d.). Retention Order of Fatty Acids and Triacylglycerols. Retrieved from [Link]

-

ResearchGate. (n.d.). GC Retention Times, Quantifying and Qualifying Ions, Recovries.... Retrieved from [Link]

-

LCGC North America. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

-

CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

Sources

- 1. Ethyl isopentyl succinate | 28024-16-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ethyl isopentyl succinate, 28024-16-0 [thegoodscentscompany.com]

- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 9. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 13. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

- 14. rroij.com [rroij.com]

- 15. aocs.org [aocs.org]

- 16. coresta.org [coresta.org]

Recrystallization of succinate esters

Application Note: A-1024

Topic: High-Purity Recrystallization of Succinate Esters for Pharmaceutical Applications

Introduction: The Critical Role of Purity for Succinate Esters

Succinate esters and salts are pivotal in pharmaceutical development, often serving as active pharmaceutical ingredients (APIs) or key intermediates.[1][2] The crystalline form of an API directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] Consequently, achieving a high degree of purity and a stable, well-defined crystalline structure is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy. Recrystallization stands as the most robust and widely implemented purification technique for organic compounds in the solid state.[5] This application note provides a detailed guide to the principles, protocols, and troubleshooting of succinate ester recrystallization, designed for researchers and scientists in drug development.

Fundamental Principles of Recrystallization

Recrystallization is a purification technique grounded in the principles of differential solubility.[6][7] The core concept is that most compounds are significantly more soluble in a hot solvent than in a cold one.[6][7] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution as pure crystals.[5][7] Ideally, impurities remain dissolved in the cold solvent (mother liquor) due to their lower concentration.[6]

The success of this technique hinges on a delicate thermodynamic balance involving three key stages:

-

Dissolution: Heating the solvent provides the energy needed to break the crystal lattice of the solid.

-

Nucleation: As the solution cools and becomes supersaturated, molecules of the target compound begin to aggregate, forming small, ordered nuclei. This is the initial step of crystal formation.

-

Crystal Growth: Additional molecules deposit onto the existing nuclei, leading to the growth of larger, well-defined crystals. Slow, controlled cooling is paramount as it favors the growth of large, pure crystals over the rapid precipitation of small, often impure, particles.

Strategic Solvent Selection: The Cornerstone of Success

Choosing the right solvent is the most critical decision in developing a recrystallization protocol.[8][9] An ideal solvent for a succinate ester should exhibit the following characteristics:

-

High solubility at elevated temperatures: The ester should dissolve completely near the solvent's boiling point.

-

Low solubility at low temperatures: The ester should be nearly insoluble at or below room temperature to maximize crystal recovery.

-

Inertness: The solvent must not react with the succinate ester.

-

Volatility: The solvent should have a relatively low boiling point (ideally <100°C) for easy removal from the final crystals during drying.[9]

-

Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal via filtration.

A useful rule of thumb is that solvents with functional groups similar to the solute often act as good solubilizers.[10] For esters, solvents like ethyl acetate or acetone can be effective.[10] Often, a mixed-solvent system (a "good" solvent in which the ester is highly soluble and a "poor" solvent in which it is insoluble) provides the necessary steep solubility curve.

| Solvent System | Suitability for Succinate Esters | Rationale & Expert Insights |

| Ethanol/Water | Excellent | Ethanol is a good solvent for many organic esters. The gradual addition of water (a poor solvent) as an anti-solvent can effectively induce crystallization. The solubility of succinic acid itself is high in ethanol-water mixtures at elevated temperatures.[11] |

| Ethyl Acetate/Hexane | Very Good | Ethyl acetate is an excellent solvent for esters due to structural similarity.[10] Hexane acts as a non-polar anti-solvent. This system is effective for moderately polar succinate esters. |

| Acetone/Hexane | Good | Similar to the ethyl acetate system, acetone can dissolve a range of esters, and hexane can be used to reduce solubility upon cooling.[10] |

| Isopropanol | Good | Isopropanol can offer a good balance of high solubility at elevated temperatures and lower solubility at reduced temperatures, ensuring a good yield.[8] |

| Methanol | Situational | While methanol can be a powerful solvent, some succinate esters may retain high solubility even at low temperatures, leading to lower yields. It can, however, be useful for washing away specific impurities.[12] |

Detailed Step-by-Step Recrystallization Protocol

This protocol provides a self-validating workflow for the purification of a generic solid succinate ester.

Step 1: Solvent Selection & Solubility Testing

-

Action: Place ~20-30 mg of the crude succinate ester into a small test tube. Add the chosen solvent dropwise at room temperature.

-

Causality: This determines if the compound is highly soluble at room temperature. If it dissolves easily, the solvent is unsuitable for recrystallization.

-

Action: If the solid does not dissolve, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Causality: This establishes the minimum volume of hot solvent required for dissolution, preventing the use of excess solvent which would reduce yield.[13]

-

Action: Allow the solution to cool to room temperature, then place it in an ice bath.

-

Causality: Observe for the formation of a healthy crop of crystals. This validates the solvent choice by confirming low solubility at cold temperatures.

Step 2: Dissolution of the Crude Solid

-

Action: Place the bulk of the crude succinate ester in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar.

-

Causality: Prevents "bumping" (violent boiling) and ensures smooth, even heating.

-

Action: Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

-

Causality: Using the minimum volume is crucial for creating a saturated solution, which is necessary for crystallization to occur upon cooling.

Step 3: (Optional) Hot Filtration for Insoluble Impurities

-

Action: If insoluble impurities (e.g., dust, inorganic salts) are present, or if colored impurities require treatment with activated carbon, perform a hot gravity filtration.

-

Causality: This step removes impurities that do not dissolve in the hot solvent. The apparatus (funnel and receiving flask) must be kept hot to prevent premature crystallization of the product. If using carbon, it is added to the hot solution and then filtered out.

Step 4: Crystallization - The Cooling Phase

-

Action: Cover the flask containing the hot, saturated solution and allow it to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling is the most critical factor for forming large, high-purity crystals. Rapid cooling traps impurities and leads to the formation of small, irregular particles.

-

Action: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes.

-

Causality: This further decreases the solubility of the succinate ester, maximizing the yield of crystalline product.

Step 5: Isolation of Crystals by Vacuum Filtration

-

Action: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold recrystallization solvent.

-

Causality: This ensures the filter paper seals to the funnel, preventing solid from passing underneath.

-

Action: Swirl the crystallized mixture and pour it into the center of the funnel.

-

Action: Wash the crystals with a small amount of ice-cold solvent.

-

Causality: This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. The solvent must be cold to avoid dissolving the product.

-

Action: Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying and Purity Validation

-

Action: Transfer the crystals to a watch glass or drying dish and allow them to air-dry or place them in a vacuum oven at a temperature well below the compound's melting point.

-

Causality: Ensures all residual solvent is removed. The final mass should be stable.

-

Action: Determine the melting point of the recrystallized product.

-

Causality: Pure crystalline compounds have a sharp, well-defined melting point range (typically <1-2°C). A broad or depressed melting point indicates the presence of impurities.

-

Action: Calculate the percent recovery: (mass of pure crystals / mass of crude solid) x 100%.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the entire recrystallization process, from crude material to validated pure product.

Caption: Workflow for Succinate Ester Recrystallization.

Troubleshooting Common Recrystallization Issues

| Problem | Likely Cause(s) | Field-Proven Solutions |

| No Crystals Form | Too much solvent was used. This is the most common error.[13] Supersaturation. The solution is stable despite being beyond the saturation point. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound if available.[13] |

| "Oiling Out" | The compound separates as a liquid instead of a solid.[14] This occurs if the solution temperature is higher than the compound's melting point, often due to high impurity levels depressing the melting point.[13][15] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[13][15] 2. Slow Down Cooling: Allow the solution to cool much more slowly. A lower rate of supersaturation generation can prevent oiling.[14] 3. Change Solvents: Select a solvent with a lower boiling point.[16][17] |

| Low Recovery/Yield | Premature crystallization during hot filtration. Excessive washing with solvent. The compound has significant solubility in the cold solvent. | 1. Keep Filtration Apparatus Hot: Use a heated funnel or pre-heat the funnel and flask with hot solvent. 2. Use Ice-Cold Washing Solvent: Wash crystals with a minimal volume of ice-cold solvent. 3. Further Cooling: Ensure the flask is thoroughly chilled in an ice-salt bath to minimize solubility. |

| Colored Crystals | Colored impurities are co-precipitating with the product. | 1. Use Activated Carbon: After dissolving the crude solid, add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. |

Conclusion

Mastering the technique of recrystallization is essential for any scientist involved in the synthesis and purification of pharmaceutical compounds. For succinate esters, this method provides a powerful tool to achieve the high levels of purity required for clinical and commercial applications. By understanding the underlying principles of solubility, making strategic solvent choices, and adhering to a meticulous protocol, researchers can reliably produce high-quality crystalline materials, ensuring the consistency and safety of the final drug product.

References

- Process for the crystallization of succinic acid. Google Patents.

-

Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

-

Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

- A process for preparing succinate ester. Google Patents.

-

Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

Crystallization. University of Colorado Boulder, Organic Chemistry. Available at: [Link]

-

Common Solvents for Crystallization. PDF Document. Available at: [Link]

-

Solid-state characterization of novel active pharmaceutical ingredients: cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. PubMed. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. European Patent Office. Available at: [Link]

-

Troubleshooting (Crystallization). Chemistry LibreTexts. Available at: [Link]

-

SOP: CRYSTALLIZATION. University of Cape Town, Department of Science. Available at: [Link]

-

Succinic acid. Wikipedia. Available at: [Link]

-

From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

Determining Which Solvent to Use (Crystallization). Chemistry LibreTexts. Available at: [Link]

-

How to avoid the formation of oil droplets during recrystallization? ResearchGate. Available at: [Link]

-

Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. National Institutes of Health. Available at: [Link]

-

Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Available at: [Link]

-

Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T). ResearchGate. Available at: [Link]

-

Pharmaceutical co-crystals. ResearchGate. Available at: [Link]

-

Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]

-

Crystallization: Definition, Principle, Demonstration & Application. Aakash Chemistry. Available at: [Link]

-

Recrystallization (help meeeeee). Reddit. Available at: [Link]

-

Solubility of succinic acid in pure solvents and in mixed solvents as a function of temperature. Semantic Scholar. Available at: [Link]

-

Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. ResearchGate. Available at: [Link]

-

Crystallization of Organic Compounds. Book. Available at: [Link]

-

Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents. J-GLOBAL. Available at: [Link]

Sources

- 1. Solid-state characterization of novel active pharmaceutical ingredients: cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

Application Notes and Protocols for Biocompatibility Studies of Succinate-Based Plasticizers

Introduction: The Imperative for Biocompatible Plasticizers

The paradigm shift in the medical device and pharmaceutical industries towards safer, more sustainable materials has propelled the development of alternatives to traditional phthalate-based plasticizers.[1][2][3] Succinate-based plasticizers, derived from bio-based succinic acid, have emerged as promising candidates due to their favorable toxicological profiles and performance characteristics.[1][4] These plasticizers are integral components in a myriad of medical applications, including flexible PVC medical tubing, blood bags, and drug delivery systems, where they impart necessary flexibility and durability.[1] However, their intimate contact with biological systems necessitates a rigorous evaluation of their biocompatibility to ensure patient safety.[5][6]

Biocompatibility, as defined by the U.S. Food and Drug Administration (FDA), is the ability of a medical device to perform with an appropriate host response in a specific application.[7][8] This means that the material, and any substances that may leach from it, should not elicit any adverse local or systemic effects, such as cytotoxicity, sensitization, irritation, or thrombogenicity.[5] For succinate-based plasticizers, a key consideration is their potential to migrate from the polymer matrix and interact with surrounding tissues and fluids.[9][10][11] Therefore, a comprehensive biocompatibility assessment is not merely a regulatory hurdle but a fundamental aspect of material science and drug development, safeguarding patient well-being.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting biocompatibility studies of succinate-based plasticizers. It outlines the scientific rationale, detailed protocols for key assays, and a risk-based approach to evaluation, aligning with international standards such as the ISO 10993 series.[12][13]

A Risk-Based Approach to Biocompatibility Evaluation

The evaluation of biocompatibility should not be a one-size-fits-all checklist. Instead, a risk management process, as advocated by ISO 10993-1, should be adopted.[5][14] This approach considers the nature and duration of body contact, the chemical composition of the material, and any existing data. For medical devices plasticized with succinate-based compounds, the risk assessment should focus on the potential for leachable substances to cause adverse effects.[9][15]

The following diagram illustrates a general workflow for the biocompatibility assessment of a medical device containing a succinate-based plasticizer.

Caption: A risk-based workflow for the biocompatibility evaluation of succinate-based plasticizers.

Key Biocompatibility Endpoints and Protocols

The following sections detail the critical biocompatibility tests for succinate-based plasticizers, providing both the scientific rationale and step-by-step protocols.

In Vitro Cytotoxicity: The First Line of Defense

Scientific Rationale: Cytotoxicity assays are rapid, sensitive, and cost-effective screening tools to assess the general toxicity of a material at the cellular level.[7][16] These tests determine if a material or its extracts can cause cell death or inhibit cell growth.[17] For succinate-based plasticizers, cytotoxicity testing is crucial to evaluate the potential adverse effects of any leachable components. The ISO 10993-5 standard outlines several methods for cytotoxicity testing.[16][18]

Protocol: Elution Test (based on ISO 10993-5)

This method is particularly relevant for assessing the potential toxicity of leachables from plasticized materials.

Materials:

-

Test sample (polymer containing succinate-based plasticizer)

-

Negative control (e.g., high-density polyethylene)

-

Positive control (e.g., organotin-stabilized PVC)

-

Mammalian cell line (e.g., L929 mouse fibroblasts)

-

Cell culture medium (e.g., MEM with 10% fetal bovine serum)

-

Extraction vehicle (culture medium)

-

Sterile extraction vessels

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., isopropanol)

Procedure:

-

Sample Preparation: Prepare the test and control materials with a surface area to volume ratio of 6 cm²/mL of extraction vehicle, as specified in ISO 10993-12.[19]

-

Extraction: Place the prepared samples in sterile extraction vessels with the culture medium. Incubate at 37°C for 24 hours.[19]

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

-

Exposure: Remove the culture medium from the wells and replace it with the extracts from the test sample, negative control, and positive control. Include a blank control with fresh culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[20]

-

MTT Assay:

-

Remove the extract-containing medium from the wells.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the blank control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Data Interpretation:

| Result | Cell Viability | Interpretation |

| Pass | ≥ 70% | Non-cytotoxic |

| Fail | < 70% | Potentially cytotoxic |

Hemocompatibility: Assessing Blood-Material Interactions

Scientific Rationale: For devices that come into contact with blood, such as intravenous tubing and blood bags, assessing hemocompatibility is critical.[8][21] The ISO 10993-4 standard provides a framework for selecting appropriate tests for interactions with blood.[7] Key concerns include hemolysis (red blood cell rupture), thrombosis (clot formation), and complement activation.[21][22][23]

Protocol: In Vitro Hemolysis Assay (Direct Contact Method, based on ASTM F756)

Materials:

-

Test sample (polymer with succinate-based plasticizer)

-

Positive control (e.g., water for injection)

-

Negative control (e.g., saline)

-

Freshly collected human blood with anticoagulant (e.g., citrate)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare the test material in triplicate.

-

Blood Preparation: Dilute the anticoagulated blood with PBS.

-

Incubation: Place the test material in a tube with the diluted blood. Incubate at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the red blood cells.

-

Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis using the following formula:

% Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Data Interpretation (according to ISO 10993-4):

| Hemolysis Percentage | Interpretation |

| 0-2% | Non-hemolytic |

| 2-5% | Slightly hemolytic |

| >5% | Hemolytic |

The following diagram illustrates the decision-making process for hemocompatibility testing.

Caption: Decision tree for selecting hemocompatibility tests based on ISO 10993-4.

Extractables and Leachables: Identifying Potential Migrants

Scientific Rationale: Extractables are compounds that can be extracted from a material under aggressive laboratory conditions, while leachables are compounds that migrate from the material under normal use conditions.[11][15] For plasticized materials, it is crucial to identify and quantify any substances that could leach into the patient, including the plasticizer itself, its degradation products, and other additives.[9][10][24] This information is vital for the toxicological risk assessment.[11]

Protocol: A General Approach to Extractables and Leachables Studies

1. Extraction Study (Simulated Use):

-

Select extraction solvents that mimic the polarity of the drug product or biological fluid.

-

Choose extraction conditions (time and temperature) that are at least as aggressive as the intended clinical use.

-

Commonly used techniques include reflux, Soxhlet, and sonication.

2. Analytical Characterization:

-

Employ a range of analytical techniques to identify and quantify the extractables.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.

-

3. Leachable Study (Real-time/Accelerated):

-

Store the final product (e.g., drug in its plasticized container) under real-time and accelerated stability conditions.

-

Periodically sample and analyze the product for the presence of leachables identified in the extractables study.

4. Toxicological Risk Assessment:

-

Once leachables are identified and quantified, a toxicological risk assessment is performed to determine the potential for adverse health effects. This involves calculating the patient's daily intake of each leachable and comparing it to established safety thresholds.

Conclusion: Ensuring the Biocompatibility of a New Generation of Plasticizers

Succinate-based plasticizers represent a significant advancement in the development of safer medical materials. However, their adoption necessitates a thorough and scientifically sound evaluation of their biocompatibility. By following a risk-based approach and employing validated testing protocols as outlined in this guide, researchers and developers can confidently assess the safety of these materials. The integration of in vitro screening, chemical characterization, and, when necessary, in vivo studies provides a comprehensive framework for ensuring that medical devices and drug products plasticized with succinate-based compounds are safe and effective for their intended use, ultimately protecting patient health.

References

-

U.S. Food and Drug Administration. (2024, September 19). Biocompatibility Assessment Resource Center. [Link]

-

MDPI. (2022, March 23). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. [Link]

-

Greenlight Guru. (2024, July 13). Biocompatibility Testing for Medical Devices: Complete Guide. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?[Link]

-

Roquette. BIOSUCCINIUM® sustainable succinic acid. [Link]

-

Intertek. Extractables and Leachables Testing. [Link]

-

U.S. Food and Drug Administration. (2023, September 7). Basics of Biocompatibility: Information Needed for Assessment by the FDA. [Link]

-

National Institutes of Health. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]

-

U.S. Food and Drug Administration. (2023, September 8). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]

-

PubMed. (2023, July 13). Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate. [Link]

-

Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]

-

National Institutes of Health. (n.d.). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. [Link]

-

PubMed. (2025, June 10). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. [Link]

-